Pirlimycin Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La pirlimicina hidrocloruro es un antibiótico que pertenece a la clase de los lincosamidas. Se comercializa comúnmente bajo el nombre comercial Pirsue y se utiliza principalmente en medicina veterinaria para tratar la mastitis en ganado. Este compuesto es particularmente eficaz contra las bacterias Gram-positivas, incluyendo Staphylococcus aureus y varias especies de Streptococcus .

Métodos De Preparación

La síntesis de pirlimicina hidrocloruro implica varios pasos. Un método incluye la reacción del ácido (2S)-4-etil-piperidinocarboxílico con bromuro de etiltrifenilfosfonio en presencia de un álcali. Esta reacción produce ácido (2S)-N-tertbutiloxicarbonil-4-etil-piperidinocarboxílico, que luego se hidrogena en presencia de un catalizador. El grupo protector amino se elimina utilizando ácido clorhídrico para producir hidrocloruro de ácido (2S)-4-etil-piperidinocarboxílico .

Análisis De Reacciones Químicas

La pirlimicina hidrocloruro experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores, lo que resulta en formas reducidas del compuesto.

Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales específicos dentro de la molécula, a menudo utilizando reactivos como halógenos o agentes alquilantes.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores de hidrogenación, agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

Veterinary Medicine

1.1 Treatment of Mastitis

Pirlimycin is extensively used as an intramammary therapy for clinical mastitis in dairy cattle. Approximately 80% of antimicrobial usage in the dairy industry is directed towards treating or preventing this condition . Studies have shown that pirlimycin can significantly improve cure rates when administered to heifers either before or after calving. For instance, one study indicated that treatment with pirlimycin before calving increased the percentage of cures and reduced new infections caused by gram-positive bacteria after calving .

Case Study: Efficacy in Heifers

- Objective : Evaluate the effectiveness of pirlimycin in treating mastitis.

- Method : Heifers received 50 mg of pirlimycin intramammarily for two consecutive days.

- Results : The treatment led to significant changes in the fecal microbiota composition, indicating a successful intervention against mastitis pathogens .

1.2 Extended Therapy Protocols

Extended therapy with pirlimycin has been suggested for treating infections caused by Streptococcus spp. Research indicates that longer treatment durations (up to eight consecutive days) can be beneficial for managing these infections .

Growth Promotion in Livestock

This compound has been explored as a growth promoter in meat-producing animals, particularly broiler chickens and swine. Research shows that the addition of pirlimycin to animal feed can enhance weight gain and feed efficiency.

Case Study: Growth Promotion in Broilers

- Objective : Assess the impact of pirlimycin on growth rates.

- Method : Formulations containing pirlimycin were added to feed at concentrations ranging from 0.5 to 55 mg/kg.

- Results : The study demonstrated statistically significant improvements (P<0.05) in weight gain and feed conversion ratios compared to control groups over various feeding periods .

Pharmacokinetics and Residue Studies

Understanding the pharmacokinetics of pirlimycin is crucial for ensuring food safety and effective treatment protocols. Studies have been conducted to track the metabolism and residue depletion of pirlimycin in dairy cattle.

Key Findings:

- A study involving the administration of radiolabeled pirlimycin showed that approximately 50.7% of the drug was excreted via milk, with a biphasic depletion pattern observed .

- Residue levels were monitored across various tissues, revealing important data on how long pirlimycin remains detectable post-treatment .

Summary Table of Key Findings

Mecanismo De Acción

La pirlimicina hidrocloruro ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une a la subunidad 50S del ribosoma bacteriano, evitando la formación de enlaces peptídicos y así inhibiendo el crecimiento y la replicación de las bacterias. Este mecanismo lo hace particularmente eficaz contra las bacterias Gram-positivas .

Comparación Con Compuestos Similares

La pirlimicina hidrocloruro es similar a otros antibióticos lincosamidas, como la clindamicina y la lincomicina. Es única en su actividad específica contra las bacterias causantes de mastitis en el ganado. A diferencia de la clindamicina, que se utiliza en medicina humana, la pirlimicina hidrocloruro se utiliza principalmente en aplicaciones veterinarias .

Compuestos similares incluyen:

Clindamicina: Utilizado en medicina humana para tratar diversas infecciones bacterianas.

Lincomicina: Otro antibiótico lincosamida utilizado tanto en medicina humana como veterinaria.

La especificidad de la pirlimicina hidrocloruro para el uso veterinario y su eficacia contra los patógenos de la mastitis la convierten en una herramienta valiosa en la industria láctea.

Actividad Biológica

Pirlimycin hydrochloride is a semi-synthetic antibiotic belonging to the lincosamide class, primarily used in veterinary medicine for the treatment of mastitis in dairy cows. This article explores its biological activity, focusing on its antimicrobial properties, pharmacokinetics, and clinical efficacy based on various studies.

Antimicrobial Properties

Pirlimycin exhibits significant antibacterial activity against a range of Gram-positive bacteria, particularly those associated with mastitis. Key findings include:

- Minimum Inhibitory Concentrations (MICs) : The lowest MIC for pirlimycin was found to be 0.06 µg/ml against Bifidobacterium spp. and Eubacterium spp., indicating strong antimicrobial potency. In contrast, its metabolite, pirlimycin sulfoxide, demonstrated much lower activity with an MIC of 1.0 µg/ml against Eubacterium spp. .

- Spectrum of Activity : Pirlimycin is effective against common mastitis pathogens such as Staphylococcus aureus and coagulase-negative staphylococci (CNS). In clinical trials, treated heifers showed higher cure rates for infections caused by these pathogens compared to untreated controls .

Pharmacokinetics

Understanding the pharmacokinetics of pirlimycin is crucial for its effective use. The following data summarize its absorption, distribution, metabolism, and excretion:

In a study involving healthy male volunteers, pirlimycin was administered at varying doses (50 mg to 500 mg), with recovery rates of the drug being 2.8% to 6.9% in urine within 24 hours and 29% to 34% in feces within 72 hours .

Clinical Efficacy

Clinical trials have demonstrated the efficacy of pirlimycin in reducing intramammary infections (IMI) during early lactation:

- Study Design : A prospective clinical trial involving 183 Holstein-Friesian heifers assessed the effect of prepartum intramammary treatment with a single dose of 50 mg pirlimycin per quarter .

- Results : Treated heifers exhibited:

Safety and Toxicology

Safety assessments have indicated that pirlimycin is generally well tolerated; however, some adverse effects were noted:

- Toxicological Studies : Rats treated with high doses (500 mg/kg bw) exhibited mild inflammatory changes in the stomach and slight increases in liver enzyme levels .

- Human Trials : In human studies, mild headaches were reported in some subjects after administration of single oral doses without significant gastrointestinal disturbances .

Propiedades

Número CAS |

78822-40-9 |

|---|---|

Fórmula molecular |

C17H34Cl2N2O6S |

Peso molecular |

465.4 g/mol |

Nombre IUPAC |

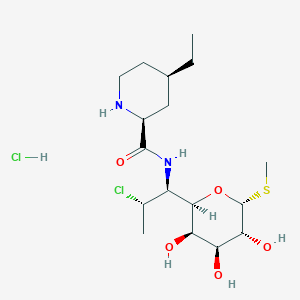

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide;hydrate;hydrochloride |

InChI |

InChI=1S/C17H31ClN2O5S.ClH.H2O/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3;;/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24);1H;1H2/t8-,9+,10-,11+,12-,13+,14+,15+,17+;;/m0../s1 |

Clave InChI |

CHAZSEMQYSZBFN-RWMVMHIMSA-N |

SMILES |

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |

SMILES isomérico |

CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.O.Cl |

SMILES canónico |

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl |

Apariencia |

White solid |

Sinónimos |

cis-4-ethyl-L-picecolic acid amide of 7-deoxy-7(S)chloromethylthio lincosaminide hydrochloride pirlimycin pirlimycin monohydrochloride monohydrate, (2S-cis)-isomer pirlimycin monohydrochloride, (2R-cis)-isomer U 57930E U-57930E |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.